molecular formula C9H11BrFNO2 B8123607 3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine

Cat. No.: B8123607
M. Wt: 264.09 g/mol
InChI Key: KQZDXLLGESTIGA-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine: is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of bromine, fluorine, and methoxy-ethoxy groups attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative and introduce the bromine and fluorine atoms through halogenation reactions. The methoxy-ethoxy group can be introduced via etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective reagents, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylamine derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The methoxy-ethoxy group may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid
  • 3-Bromo-2-fluorophenyl)methanamine
  • 3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Uniqueness

Compared to similar compounds, 3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-fluoro-4-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZDXLLGESTIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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